5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C20H14ClN5O2S and its molecular weight is 423.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Methods
Research has focused on developing new synthesis methods for compounds within the same family as "5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one." For example, Shiau et al. (1989) describe a method for synthesizing 2, 3-dihydro-imidazo[1, 2-c]quinazolin-5(6H)-ones by treating 2-aminothiobenzamide with isocyanates, showcasing a pathway that could potentially be adapted for related compounds (Shiau et al., 1989).
Development of Novel Heterocycles
Chernyshev et al. (2014) explored the synthesis of partially hydrogenated triazolopyrimidines and triazoloquinazolines through reactions with chlorocarboxylic acid chlorides, providing a foundation for the development of new polycondensed heterocycles (Chernyshev et al., 2014).
Potential Biological Activities
Antitumor and Antibacterial Agents
Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, aiming for antitumor and antibacterial applications. This research underscores the therapeutic potential of compounds within the same chemical family for treating cancer and bacterial infections (Gangjee et al., 1996).
Antioxidant, Anti-inflammatory, and Analgesic Activities
El-Gazzar et al. (2009) investigated the synthesis of azolopyrimidoquinolines and pyrimidoquinazolines, evaluating their antioxidant, anti-inflammatory, and analgesic activities. Such studies highlight the diverse pharmacological applications of compounds related to "this compound" (El-Gazzar et al., 2009).
Mechanism of Action
This compound is part of a class of compounds that have been synthesized using a metal-free C-3 chalcogenation process . This process can create a variety of 3-ArS/ArSe derivatives in high yields (up to 95%) and is operationally simple, proceeding under mild reaction conditions . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .
properties
IUPAC Name |
5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S/c1-11-19(28)26-18(22-11)14-4-2-3-5-15(14)24-20(26)29-10-13-8-17(27)25-9-12(21)6-7-16(25)23-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQVBJZANGJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.